molecular formula C17H22N4O3S B2702390 4-Methoxy-2-methyl-6-(4-tosylpiperazin-1-yl)pyrimidine CAS No. 946250-00-6

4-Methoxy-2-methyl-6-(4-tosylpiperazin-1-yl)pyrimidine

Cat. No. B2702390
CAS RN: 946250-00-6
M. Wt: 362.45
InChI Key: GMHPQARFWDNUMF-UHFFFAOYSA-N
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Description

“4-Methoxy-2-methyl-6-(4-tosylpiperazin-1-yl)pyrimidine” is a derivative of pyrimidine, a six-membered heterocyclic compound containing two nitrogen atoms at positions 1 and 3 . Pyrimidines and their derivatives have been proven to have various pharmacological activities, including antiviral, anticancer, antioxidant, and antimicrobial effects .


Synthesis Analysis

The synthesis of pyrimidine derivatives often involves multiple steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines . A variety of synthetic strategies have been used, including ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be analyzed using various spectroscopic techniques, including IR, NMR, and UV-Vis . The chemical shift in NMR spectra is displayed in δ (ppm), with TMS (tetramethylsilane) often taken as an internal standard .


Chemical Reactions Analysis

Pyrimidine derivatives can undergo a variety of chemical reactions. For instance, 4-methoxy-2,2,6,6-tetramethylpiperidine 1-oxyl is an aminoxyl free radical commonly employed for the oxidation reaction of alcohols (primary/secondary) .

Scientific Research Applications

Synthesis and Antiviral Activity

One study focused on the synthesis and evaluation of antiviral activities of pyrimidine analogues, demonstrating a methodological approach for creating compounds with potential antiviral properties. The research detailed the synthetic pathways and the evaluation of these compounds against various viruses, highlighting the relevance of pyrimidine derivatives in developing antiviral drugs (N. Saxena et al., 1990).

Antiretroviral Activity

Another investigation explored the synthesis and antiretroviral activity of 2,4-diamino-6-hydroxypyrimidines substituted in position 5, demonstrating their inhibitory effect on retrovirus replication in cell culture. This study underscores the potential of pyrimidine derivatives as antiretroviral agents, providing a foundation for further exploration of their therapeutic applications (D. Hocková et al., 2003).

Inhibitor of Xanthine Oxidase

Research on 4-Hydroxypyrazolo (3,4-d) Pyrimidine (HPP) revealed its potent inhibition of the enzyme xanthine oxidase, offering therapeutic applications in treating conditions like gout by lowering uric acid levels in serum and urine. This example highlights the diverse applications of pyrimidine derivatives beyond antiviral and antiretroviral activities, extending to metabolic disorders (A. P. Hall et al., 1964).

Fluorescent Probes

The synthesis and application of 3-Formylpyrazolo[1,5- a]pyrimidines as key intermediates for preparing functional fluorophores demonstrate the versatility of pyrimidine derivatives in creating fluorescent probes. These compounds could be used to detect biologically or environmentally relevant species, showcasing the utility of pyrimidine derivatives in bioanalytical chemistry (Juan C Castillo et al., 2018).

Antifungal Effect

Another study evaluated the antifungal effect of certain pyrimidine derivatives, providing insights into their potential as antifungal agents. The research underscores the importance of pyrimidine derivatives in developing new antifungal medications, demonstrating their biological activity against fungi like Aspergillus terreus and Aspergillus niger (N. N. Jafar et al., 2017).

Mechanism of Action

The mechanism of action of pyrimidine derivatives can vary depending on their specific structure and the biological target. Some pyrimidine derivatives have shown promising neuroprotective and anti-inflammatory properties . They have been found to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .

Safety and Hazards

The safety and hazards associated with pyrimidine derivatives can vary depending on their specific structure. For instance, Omeprazole Related Compound E, which is a pyrimidine derivative, has been classified as Acute Tox. 4 Oral - Aquatic Chronic 2 - Eye Irrit. 2 - Skin Sens. 1 .

properties

IUPAC Name

4-methoxy-2-methyl-6-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O3S/c1-13-4-6-15(7-5-13)25(22,23)21-10-8-20(9-11-21)16-12-17(24-3)19-14(2)18-16/h4-7,12H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMHPQARFWDNUMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC(=NC(=N3)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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